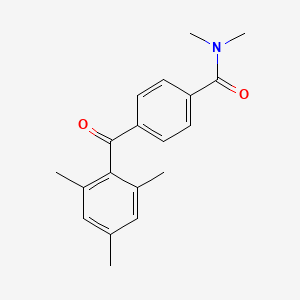
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one, also known as apigenin-7,4'-dimethyl ether, is a flavonoid compound that has gained attention for its potential therapeutic benefits. This compound is found in various plants, including parsley, chamomile, and celery. In recent years, researchers have been studying the synthesis, mechanism of action, and physiological effects of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one.
Wirkmechanismus
The mechanism of action of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one is not yet fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have reported that 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. This compound has also been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one in lab experiments include its potential therapeutic benefits and its ability to inhibit the growth of cancer cells. However, limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
Future research on 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one could focus on its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies could also investigate the mechanism of action of this compound and its potential side effects. Additionally, research could focus on developing more efficient methods for synthesizing 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one and improving its solubility in water.
Synthesemethoden
The synthesis of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has been achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. One study reported the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction between 4-hydroxy-3-methoxybenzaldehyde and 5-methyl-2-(phenylthio)-1,3-dioxane-4-one in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has been studied for its potential therapeutic benefits in various scientific research applications. One study reported that this compound exhibits anti-inflammatory and anti-cancer properties. Another study reported that 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has the potential to inhibit the growth of breast cancer cells.
Eigenschaften
IUPAC Name |
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(14-7-3-2-4-8-14)12-23-19(24-13-20)16-11-22-17-10-6-5-9-15(17)18(16)21/h2-11,19H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPWQQCHFCZJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=COC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5698585.png)




![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)


![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)
![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)



